1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide
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Overview
Description
1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide is a complex organic compound that features a fluoropyridine moiety, a piperazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The fluoropyridine can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction . The piperazine and piperidine rings are then introduced through nucleophilic substitution reactions, often using reagents such as sodium methoxide and ammonium formate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, ammonium formate, potassium permanganate, and palladium catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the piperazine and piperidine rings contribute to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]ethanoyl]piperidine-3-carboxamide
- 1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]butanoyl]piperidine-3-carboxamide
- 1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]pentanoyl]piperidine-3-carboxamide
Uniqueness
1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyridine moiety enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[4-(5-fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN5O2/c1-13(18(26)24-4-2-3-14(12-24)17(20)25)22-5-7-23(8-6-22)16-9-15(19)10-21-11-16/h9-11,13-14H,2-8,12H2,1H3,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJBIWDLICSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)N)N2CCN(CC2)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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